molecular formula C9H11BrClNO B13045736 (R)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL

(R)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13045736
M. Wt: 264.54 g/mol
InChI Key: PSGHEQZMMIPKQV-VIFPVBQESA-N
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Description

(R)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral amino alcohol derivative featuring a 3-bromo-4-chlorophenyl aromatic ring and a methylamino-substituted ethanol backbone. Its molecular formula is C₉H₁₀BrClNO, with a molar mass of 279.55 g/mol. The compound’s stereochemistry (R-configuration) and halogen substituents are critical to its physicochemical and biological properties. The bromine and chlorine atoms at positions 3 and 4 of the phenyl ring contribute to electronic effects, influencing solubility, receptor binding, and metabolic stability .

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(2R)-2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11BrClNO/c1-12-9(5-13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1

InChI Key

PSGHEQZMMIPKQV-VIFPVBQESA-N

Isomeric SMILES

CN[C@@H](CO)C1=CC(=C(C=C1)Cl)Br

Canonical SMILES

CNC(CO)C1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the 3-bromo-4-chlorophenyl precursor.

    Chiral Synthesis: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired ®-enantiomer is obtained.

    Amination: The methylamino group is introduced through a nucleophilic substitution reaction.

    Hydroxylation: The ethan-1-OL moiety is introduced through a hydroxylation reaction, often using a strong oxidizing agent.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL involves large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the halogen substituents.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehalogenated compounds.

    Substitution Products: Compounds with various functional groups replacing the halogens.

Scientific Research Applications

(R)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-ol is a chemical compound with potential applications across various scientific and industrial fields. It has a molecular formula of C9H11BrClNOC_9H_{11}BrClNO and a molecular weight of approximately 264.55 g/mol. The compound features a phenolic structure with bromine and chlorine substituents that influence its chemical behavior and biological activity. The methylamino group also contributes to its complexity and potential reactivity.

Properties

The specific combination of bromine and chlorine on the phenyl ring influences the compound's reactivity and binding properties compared to other halogenated analogs. This distinct structure may enhance its effectiveness in pharmaceutical contexts.

Potential Applications

The unique properties of 2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethan-1-ol make it valuable in various fields:

  • Interaction studies: These studies focus on its binding affinity and efficacy against specific biological targets and are crucial for understanding how structural modifications impact the compound's pharmacological properties. Preliminary findings suggest that the halogen substituents play a significant role in enhancing interactions with target proteins, which may lead to increased potency in therapeutic applications.
  • Pharmaceutical contexts: The compound's distinct structure may enhance its effectiveness in certain applications.

Mechanism of Action

The mechanism of action of ®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can form halogen bonds with biological molecules, influencing their activity. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Phenyl Ring) Functional Groups Molar Mass (g/mol) Key Properties/Applications
(R)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL C₉H₁₀BrClNO 3-Br, 4-Cl -NHCH₃, -OH 279.55 Potential β-adrenergic activity
Phenylephrine Hydrochloride C₉H₁₄ClNO₂ 3-OH -NHCH₃, -OH (HCl salt) 203.67 Sympathomimetic (decongestant)
(R)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol C₈H₈BrFNO 3-Br, 4-F -NH₂, -OH 248.06 Fluorine enhances metabolic stability
(R)-2-Bromo-1-(4-chlorophenyl)ethan-1-ol C₈H₈BrClO 4-Cl -Br, -OH 235.51 Lacks amino group; reduced bioactivity
(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol HCl C₉H₁₃BrClNO 4-Br, 2-CH₃ -NH₂, -OH (HCl salt) 266.56 Methyl group increases lipophilicity

Halogen Substituent Effects

  • Bromine vs.

Amino Group Modifications

  • Methylamino vs. Primary Amino: The methylamino group in the target compound enhances steric bulk and reduces polarity compared to primary amino analogues (e.g., ). This modification may prolong half-life by slowing enzymatic degradation .

Stereochemical Considerations

The R-configuration is conserved in active derivatives (e.g., phenylephrine in ). Enantiomers with S-configuration often show reduced or altered activity, underscoring the importance of chiral synthesis .

Biological Activity

(R)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is a chemical compound with significant potential in pharmacological applications due to its unique structural features. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H11_{11}BrClNO
  • Molecular Weight : 264.54 g/mol
  • Structural Features :
    • Contains a bromine and chlorine atom on the phenyl ring.
    • Incorporates a methylamino group, which enhances its reactivity.

The presence of halogen substituents is known to influence the compound's biological activity by altering its binding affinity and selectivity towards specific receptors.

Interaction Studies

Research indicates that this compound exhibits notable interactions with various biological targets, particularly in the context of dopamine receptors. Preliminary findings suggest that the compound may act as a selective agonist for dopamine D3 receptors, which are implicated in neuropsychiatric disorders.

Key Findings :

  • Binding Affinity : The compound demonstrates enhanced binding affinity towards D3 receptors compared to other dopamine receptor subtypes, indicating potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease .
  • Mechanism of Action : Molecular modeling studies suggest that the unique structure allows for specific interactions with receptor sites, promoting β-arrestin translocation and G protein activation .

Pharmacological Applications

The compound's unique properties make it a candidate for various pharmacological applications:

  • Neuroprotection : It has been shown to protect dopaminergic neurons from degeneration, which is critical in neurodegenerative diseases .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various strains, suggesting that this compound may possess similar effects .

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with readily available aromatic compounds.
  • Reagents : Use of brominating and chlorinating agents to introduce halogen substituents.
  • Final Steps : Reduction reactions to achieve the final amine structure.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, comparisons can be made with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(3-Bromo-4-fluorophenyl)methylamineC9_9H10_{10}BrFContains fluorine; may alter reactivity and activity
(3-Chloro-4-bromophenyl)methylamineC9_9H10_{10}BrClDifferent arrangement of halogens; affects pharmacodynamics
(3-Bromo-4-methylphenyl)methylamineC9_9H11_{11}BrLacks chlorine; influences solubility and interaction profiles

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

  • Dopamine Receptor Agonism : A study highlighted a compound similar to this compound that selectively activated D3 receptors without affecting D2 receptors, showcasing potential for targeted therapies .
  • Antimicrobial Screening : Research on analogous compounds indicated moderate to strong antibacterial activity against specific pathogens such as Salmonella typhi and Bacillus subtilis, providing a basis for further exploration into the antimicrobial properties of this compound .

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